
Ursodeoxycholsäure-Acyl-β-D-Glucuronid
Übersicht
Beschreibung
Ursodeoxycholic acid acyl-B-D-glucuronide is a synthetic bile acid derivative. It is a metabolite of ursodeoxycholic acid, which is used in the treatment of various liver diseases such as primary biliary cirrhosis and cholelithiasis . The compound has a molecular formula of C30H48O10 and a molecular weight of 568.70 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Hydrophilicity Enhancement : Glucuronidation enhances solubility, promoting excretion via bile.
- Toxicity Reduction : By modifying bile acids, this process decreases their potential hepatotoxic effects.
- Choleretic Effects : UDCA promotes biliary bicarbonate secretion, which can enhance bile flow and lipid secretion .
Treatment of Cholestatic Liver Diseases
Ursodeoxycholic acid acyl-β-D-glucuronide has been investigated for its therapeutic potential in managing cholestatic liver diseases. Studies indicate that it helps improve liver function and reduce symptoms associated with conditions like primary biliary cholangitis.
Gallstone Management
UDCA is also effective in dissolving cholesterol gallstones. The glucuronide form may enhance this effect by altering the composition of bile, thereby preventing stone formation during rapid weight loss or in patients with high cholesterol levels .
Case Study: Primary Biliary Cholangitis
A clinical trial involving patients with primary biliary cholangitis demonstrated that treatment with ursodeoxycholic acid significantly improved liver biochemistry and patient-reported outcomes. The glucuronidated form was noted for its enhanced bioavailability and efficacy compared to non-conjugated forms .
Research on Glucuronidation Effects
Research has shown that high-dose infusion of ursodeoxycholic acid leads to extensive glucuronidation in animal models, resulting in increased bicarbonate-rich bile flow. This supports the hypothesis that glucuronidation plays a crucial role in mediating the choleretic effects of UDCA .
Data Tables
Wirkmechanismus
Target of Action
Ursodeoxycholic Acid Acyl-B-D-Glucuronide primarily targets the liver, specifically the bile acid pool . It is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool .
Mode of Action
Ursodeoxycholic Acid Acyl-B-D-Glucuronide works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the amount of cholesterol released by the liver and slowly disperses the cholesterol . This action breaks up the stones . It also stabilizes plasma membranes against cytolysis by tensioactive bile acids accumulated in cholestasis .
Biochemical Pathways
Ursodeoxycholic Acid Acyl-B-D-Glucuronide affects the cholesterol metabolism pathway. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .
Pharmacokinetics
After oral administration, Ursodeoxycholic Acid Acyl-B-D-Glucuronide is absorbed by passive nonionic diffusion, mainly in the small intestine . It is solubilized in the proximal jejunum in mixed micelles of endogenous bile acids and phospholipids . After uptake into the liver, it is conjugated effectively with glycine or taurine, and the conjugates are then secreted into bile and the small-intestinal lumen .
Result of Action
The result of Ursodeoxycholic Acid Acyl-B-D-Glucuronide’s action is the dissolution of cholesterol-rich gallstones . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress .
Action Environment
The action of Ursodeoxycholic Acid Acyl-B-D-Glucuronide can be influenced by environmental factors such as diet and the presence of other medications. For example, foods that are high in calories or cholesterol may affect the efficacy of the compound . Additionally, some indigestion remedies can stop Ursodeoxycholic Acid Acyl-B-D-Glucuronide from working properly .
Biochemische Analyse
Biochemical Properties
Ursodeoxycholic Acid Acyl-B-D-Glucuronide is a synthetic bile acid that is used to treat liver diseases such as cirrhosis, primary biliary cirrhosis, and cholelithiasis . It inhibits the enzyme 7α-hydroxylase in the liver, which converts cholesterol into bile acids .
Cellular Effects
Ursodeoxycholic Acid Acyl-B-D-Glucuronide has hepatoprotective properties and is widely used in cholestatic liver diseases . It plays critical roles in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism .
Molecular Mechanism
The mechanism of action of Ursodeoxycholic Acid Acyl-B-D-Glucuronide involves its interaction with the enzyme 7α-hydroxylase, inhibiting the conversion of cholesterol into bile acids . This action helps to reduce the build-up of harmful bile acids within the hepatic system.
Metabolic Pathways
Ursodeoxycholic Acid Acyl-B-D-Glucuronide is involved in the metabolic pathway that converts cholesterol into bile acids in the liver . It interacts with the enzyme 7α-hydroxylase during this process .
Vorbereitungsmethoden
The synthesis of ursodeoxycholic acid acyl-B-D-glucuronide involves the conjugation of ursodeoxycholic acid with glucuronic acid. One method of synthesizing ursodeoxycholic acid is through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . This method provides a relatively environmentally friendly and low-consumption approach for large-scale production . Industrial production methods often involve enzymatic synthesis, where specific enzymes catalyze the reaction between ursodeoxycholic acid and glucuronic acid .
Analyse Chemischer Reaktionen
Ursodeoxycholic acid acyl-B-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
Ursodeoxycholic acid acyl-B-D-glucuronide is unique compared to other bile acid derivatives due to its specific structure and metabolic properties. Similar compounds include chenodeoxycholic acid, which is another bile acid used in the treatment of gallstones . ursodeoxycholic acid acyl-B-D-glucuronide has a distinct mechanism of action and different metabolic pathways . Other similar compounds include acyl glucuronides and glucosides, which also undergo similar degradation reactions and have potential hepatotoxicity .
Biologische Aktivität
Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been extensively studied for its biological activities, particularly in liver health and metabolic disorders. The acyl-β-D-glucuronide derivative of UDCA is of particular interest due to its enhanced solubility and potential therapeutic effects. This article delves into the biological activity of Ursodeoxycholic acid acyl-β-D-glucuronide, focusing on its mechanisms, clinical implications, and related research findings.
Ursodeoxycholic acid and its glucuronide derivatives exert their biological effects through several mechanisms:
- Choleretic Effects : UDCA increases bile flow by promoting the secretion of bile acids and altering the composition of bile, which helps in reducing cholesterol levels and preventing gallstone formation .
- Hepatoprotection : UDCA protects hepatocytes from damage induced by hydrophobic bile acids through mechanisms such as reducing oxidative stress and inflammation. It modulates the expression of genes involved in apoptosis and inflammation .
- Glucuronidation : The formation of acyl-β-D-glucuronides enhances the water solubility of UDCA, facilitating its excretion via urine and bile. This process is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, which plays a significant role in the conjugation of UDCA derivatives .
Clinical Implications
UDCA has been clinically utilized for various liver diseases, including primary biliary cholangitis (PBC) and cholestasis. The acyl-β-D-glucuronide form may offer improved pharmacokinetic properties:
- Efficacy in PBC : Clinical trials have shown that UDCA treatment can significantly improve liver function tests and patient survival rates in PBC patients. The glucuronide form may enhance these effects due to better absorption and bioavailability .
- Metabolic Benefits : Recent studies indicate that UDCA improves glucose metabolism and reduces insulin resistance, suggesting potential benefits for patients with metabolic syndrome or type 2 diabetes .
Table 1: Summary of Key Studies on Ursodeoxycholic Acid Acyl-β-D-Glucuronide
Case Studies
- Case Study on PBC Treatment : A retrospective analysis involving over 200 PBC patients treated with UDCA showed a marked improvement in liver biochemistry after one year of treatment. Patients achieving biochemical response had survival rates comparable to the general population, underscoring the therapeutic potential of UDCA and its derivatives .
- Metabolic Syndrome Intervention : A clinical trial assessed the effects of UDCA on metabolic parameters in patients with type 2 diabetes. Results indicated significant reductions in body mass index (BMI) and diastolic blood pressure, alongside improvements in oxidative stress markers after two months of treatment with UDCA .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-HRDSWUDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.